molecular formula C19H22N2O3S B2459838 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide CAS No. 899751-69-0

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

Cat. No.: B2459838
CAS No.: 899751-69-0
M. Wt: 358.46
InChI Key: VSYXDAPTTCCJIW-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide: is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the tosyl group and the propionamide moiety in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP, acetic acid, and elevated temperatures.

    Reduction: LiAlH4, NaBH4, anhydrous ether, and low temperatures.

    Substitution: NaN3, KCN, dimethylformamide (DMF), and room temperature.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Azido or cyano-substituted tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)25(23,24)17-9-6-14(2)7-10-17/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXDAPTTCCJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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